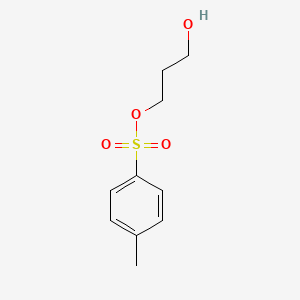

3-Hydroxypropyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC14421540

Molecular Formula: C10H14O4S

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O4S |

|---|---|

| Molecular Weight | 230.28 g/mol |

| IUPAC Name | 3-hydroxypropyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6,11H,2,7-8H2,1H3 |

| Standard InChI Key | GMWFPSPTDMITFZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCO |

Introduction

Structural and Molecular Characteristics

3-Hydroxypropyl 4-methylbenzenesulfonate has the molecular formula C₁₀H₁₄O₄S and a molecular weight of 230.28 g/mol . The IUPAC name is 3-hydroxypropyl 4-methylbenzenesulfonate, and its structure consists of:

-

A p-toluenesulfonyl group (aromatic ring with a methyl substituent at the para position and a sulfonate ester).

-

A 3-hydroxypropyl chain (-O-CH₂-CH₂-CH₂-OH).

Key spectral data include:

-

¹H NMR (CDCl₃): Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm), and hydroxypropyl chain protons (δ 3.6–4.2 ppm) .

-

FT-IR: Sulfonate S=O stretches (~1170 cm⁻¹ and ~1360 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .

Synthesis Methods

Esterification of 1,3-Propanediol

The most common synthesis involves reacting 1,3-propanediol with p-toluenesulfonyl chloride (TsCl) under basic conditions :

-

Reaction Setup:

-

Optimized Conditions:

Mechanism:

Alternative Routes

-

Protection-Deprotection Strategies: Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during multi-step syntheses .

-

Industrial Scaling: Patent CN106310286B highlights methods for kilogram-scale production of related tosylates using cost-effective reagents .

Chemical Properties and Reactivity

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Low in water; soluble in DMF, DMSO | |

| LogP | 2.16 (hydrophobic) |

Reactivity

-

Nucleophilic Substitution: The tosyl group acts as a leaving group, enabling reactions with amines, thiols, or alkoxides .

-

Hydroxyl Group Reactions: The terminal -OH can undergo oxidation, etherification, or serve as a site for further functionalization .

Example Reaction:

Applications

Pharmaceutical Intermediates

-

Antibacterial Agents: Serves as a precursor in quinolone antibiotics like tosufloxacin tosylate .

-

Prodrug Development: The tosyl group enhances lipophilicity, improving drug bioavailability .

Polymer Chemistry

-

Initiator for Cationic Polymerization: Tosylate-terminated poly(dimethylsiloxane) initiates 2-methyl-2-oxazoline polymerization .

-

Crosslinking Agent: Utilized in silicone-based polymers for controlled drug delivery systems .

Organic Synthesis

-

Alkylation Reagent: Transfers the propyl group to nucleophiles in SN2 reactions .

-

Protecting Groups: Temporary protection of alcohols during multi-step syntheses .

Analytical Characterization

Spectroscopic Techniques

| Technique | Key Features | Source |

|---|---|---|

| ¹H NMR | Aromatic (δ 7.2–7.8), methyl (δ 2.4), -CH₂- (δ 3.6–4.2) | |

| FT-IR | S=O (1170, 1360 cm⁻¹), O-H (3400 cm⁻¹) | |

| MS | [M+Na]⁺ = 253.05 |

X-ray Diffraction

While no crystal structure is reported for this compound, related tosylates (e.g., tosufloxacin tosylate) show characteristic peaks at 2θ = 10.1°, 15.4°, and 21.8° .

Industrial and Research Significance

The compound’s dual functionality (sulfonate ester + hydroxyl) makes it valuable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume